REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[N:7]=[C:8]([C:11]2[CH:15]=[C:14]([CH3:16])[O:13][N:12]=2)[S:9][CH:10]=1)=[O:5])C.O.[OH-].[Li+].Cl>C1COCC1.O>[CH3:16][C:14]1[O:13][N:12]=[C:11]([C:8]2[S:9][CH:10]=[C:6]([C:4]([OH:5])=[O:3])[N:7]=2)[CH:15]=1 |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
0.24 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=C(SC1)C1=NOC(=C1)C
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
84 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for about 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by lyophilization
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=NO1)C=1SC=C(N1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 mg | |
YIELD: CALCULATEDPERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |